Hopane-3beta,22-diol
Overview
Description
Hopane-3beta,22-diol is a naturally occurring triterpenoid compound found in various plants and fungi. It is a member of the hopane family, which is characterized by a pentacyclic structure. This compound has been identified in species such as Aspergillus fumigatus and Iodes cirrhosa . This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Mechanism of Action
Target of Action
Hopane-3beta,22-diol, also known as compound 74, is a hopane isolated from A. mariesii
Mode of Action
It is known that the compound is a product of the biosynthesis of fumihopaside a in aspergillus fumigatus .
Biochemical Pathways
The biosynthetic pathway of this compound involves the cyclization of the hopene skeleton by a fungal squalene hopane cyclase named AfumA. This process also involves a cytochrome P450 and a UDP-glycosyltransferase .
Result of Action
fumigatus against heat or ultraviolet stress .
Action Environment
mariesii, suggesting that the compound’s production and action may be influenced by the environmental conditions suitable for this organism .
Biochemical Analysis
Biochemical Properties
Hopane-3beta,22-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 oxidoreductase and alkane hydroxylase, which are involved in oxidative reactions . These interactions suggest that this compound may participate in the regulation of oxidative stress and metabolic processes. Additionally, it has been identified as a component of the biosynthetic gene cluster for fumihopaside A in Aspergillus fumigatus, indicating its involvement in secondary metabolite production .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, hopanoids like this compound are known to modulate membrane fluidity and permeability, similar to the role of sterols in eukaryotic cells . This modulation can impact cell signaling pathways and gene expression by altering the physical properties of the cell membrane. Furthermore, this compound has been shown to have antistress properties in Aspergillus fumigatus, suggesting its potential role in stress response mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It has been shown to interact with cytochrome P450 oxidoreductase, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . Additionally, this compound may act as an enzyme inhibitor or activator, influencing the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s role in regulating biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that hopanoids, including this compound, are relatively stable compounds that can persist in various environmental conditions . Their long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types being studied. In vitro and in vivo studies have demonstrated that this compound can influence cellular processes over extended periods, suggesting its potential for long-term applications in research .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that at lower doses, this compound may exhibit beneficial effects on cellular function and stress response mechanisms . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for specific applications. Threshold effects have been observed in these studies, indicating that the compound’s impact on cellular processes is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the biosynthesis of isoprenoids and other secondary metabolites . It interacts with enzymes such as cytochrome P450 oxidoreductase and alkane hydroxylase, which are involved in the metabolism of lipids and other organic compounds . These interactions can affect metabolic flux and the levels of metabolites within the cell, highlighting the compound’s role in regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. In bacterial cells, hopanoids like this compound are incorporated into the cell membrane, where they modulate membrane fluidity and permeability . This localization can influence the compound’s distribution within the cell and its accumulation in specific cellular compartments. Additionally, the presence of binding proteins may facilitate the transport of this compound to different tissues and organs .
Subcellular Localization
This compound is primarily localized in the cell membrane, where it exerts its effects on membrane fluidity and permeability . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The presence of this compound in the cell membrane can impact its activity and function, influencing various cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hopane-3beta,22-diol can be synthesized through the transformation of squalene derivatives. One method involves the use of a cell-free system to convert (RS)-2,3-epoxy-2,3-dihydro-[12,13-3H]squalene into labeled this compound . The reaction conditions typically include the presence of specific enzymes such as squalene-hopene cyclase, which facilitates the cyclization of squalene into the hopane skeleton .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as the herbs of Iodes cirrhosa . The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Hopane-3beta,22-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can modify the hydroxyl groups to form different alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the hopane skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve specific substitutions.
Major Products
Scientific Research Applications
Hopane-3beta,22-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex triterpenoids and as a model compound in studying cyclization mechanisms.
Industry: This compound is used in the development of natural product-based pharmaceuticals and cosmetics.
Comparison with Similar Compounds
Hopane-3beta,22-diol can be compared with other similar compounds in the hopane family:
2-Hydroxydiplopterol: Similar in structure but differs in the position of hydroxyl groups.
Zeorin: Another hopane derivative with different functional groups.
Sorghumol: A triterpenoid with a similar backbone but distinct functional groups.
Simiarenol: Shares the hopane skeleton but has different substituents.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXMEOWJVTJJE-DTXRQUTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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